molecular formula C17H12FN3O4 B3007823 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide CAS No. 851094-48-9

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

Katalognummer B3007823
CAS-Nummer: 851094-48-9
Molekulargewicht: 341.298
InChI-Schlüssel: AKKKKKPWLQHFMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C17H12FN3O4 and its molecular weight is 341.298. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

This compound has shown promise as an antibacterial agent, particularly in inhibiting bacterial biofilm formation. Biofilms are complex communities of bacteria that are difficult to eradicate due to their resistance to antibiotics. The compound’s efficacy was demonstrated against pathogenic bacterial strains like Escherichia coli and Bacillus subtilis, where it inhibited bacterial biofilm growth significantly .

Hemolytic Activity

In addition to its antibacterial properties, the compound has been evaluated for its hemolytic activity. Hemolysis refers to the destruction of red blood cells, which can release hemoglobin into the blood. The compound exhibited mild cytotoxicity, suggesting it could be used safely as an antibacterial agent without causing significant damage to red blood cells .

Alzheimer’s Disease Therapy

Alzheimer’s disease is characterized by the decline of cognitive functions and memory. Compounds related to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide have been synthesized as potential therapeutic agents for Alzheimer’s disease. These compounds target cholinesterase enzymes, which are involved in the breakdown of neurotransmitters. Inhibiting these enzymes can help alleviate symptoms of Alzheimer’s disease .

Cholinesterase Inhibition

Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory. Inhibitors of cholinesterase are used to treat various conditions, including Alzheimer’s disease and myasthenia gravis. The compound and its derivatives have shown moderate to weak inhibition of cholinesterases, which could be beneficial in therapeutic applications .

Lipoxygenase Enzyme Inhibition

Lipoxygenases are enzymes that play a role in the metabolism of fatty acids and are involved in inflammatory responses. Inhibitors of lipoxygenases can be used to treat inflammatory diseases. The compound has exhibited moderate to weak inhibition of lipoxygenase enzymes, indicating potential use in anti-inflammatory therapies .

Pharmacophore in Therapeutic Areas

The benzodioxane moiety present in the compound is a significant pharmacophore across various therapeutic areas. It has been identified with activities such as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant. This suggests that the compound could be a valuable addition to the development of new drugs with these properties .

Blood Pressure Regulation

Compounds containing the benzodioxane ring system have been associated with the prolonged lowering of blood pressure. This is particularly important in the treatment of hypertension. The compound’s structural similarity to these molecules suggests potential applications in cardiovascular therapies .

Anti-Cancer Properties

Sulfonamide derivatives, which are structurally related to this compound, have been reported to exhibit anti-cancer properties. They act as potent inhibitors of carbonic anhydrase, an enzyme involved in tumor growth and metastasis. This indicates that the compound could be explored for its potential use in cancer therapy .

Eigenschaften

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O4/c18-12-4-1-10(2-5-12)15(22)19-17-21-20-16(25-17)11-3-6-13-14(9-11)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKKKKPWLQHFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.